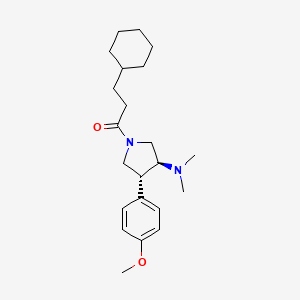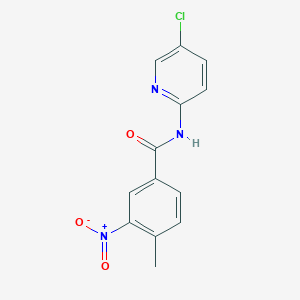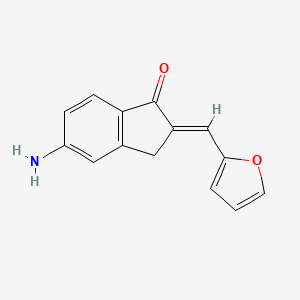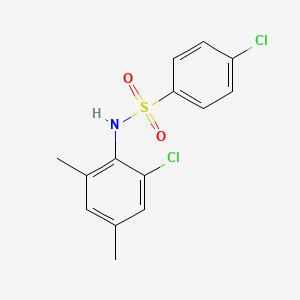![molecular formula C14H16N2O B5631229 2-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5631229.png)
2-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,2-dihydro-3H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound and related structures often involves multi-step chemical processes. For example, Časar et al. (2005) described the synthesis of a related compound, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, through a two-step process starting from 3-indoleacetic acid (Časar, Bevk, Svete, & Stanovnik, 2005). Similarly, Zou et al. (2018) synthesized (E)-3(dimethylamino)-1(1H-indol-3-yl) prop-2-en-1-one, a closely related compound, through a three-step process using 1H-indole as the starting material (Zou, Jiang, Jia, & Zhu, 2018).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed through techniques like X-ray crystallography. For instance, Al-Hourani et al. (2016) determined the structure of a similar compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, using X-ray crystallography (Al-Hourani et al., 2016).
Chemical Reactions and Properties
These compounds often exhibit diverse reactivity, forming various derivatives and products. Jakše et al. (2004) demonstrated this by treating N,N-dimethylenaminones with different nucleophiles, resulting in a variety of indolylpyrimidones and indolylpyranones (Jakše, Svete, Stanovnik, & Golobič, 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined through empirical studies and crystallographic analysis, as seen in the work of Ghorab et al. (2012) on a structurally similar compound (Ghorab, Al-Said, Ghabbour, Chia, & Fun, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents and stability under different conditions, are critical for the practical application of these compounds. Works like that of Reddy, Reddy, and Jeong (2014) have explored the reactivity of related compounds under different conditions, highlighting their potential in synthesizing biologically active compounds (Reddy, Reddy, & Jeong, 2014).
Orientations Futures
Propriétés
IUPAC Name |
(2Z)-2-[(Z)-3-(dimethylamino)-2-methylprop-2-enylidene]-1H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(9-16(2)3)8-13-14(17)11-6-4-5-7-12(11)15-13/h4-9,15H,1-3H3/b10-9-,13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICCNSYIUSLTBK-KHGXCJAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN(C)C)C=C1C(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/N(C)C)/C=C\1/C(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,2-dihydro-3H-indol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-acetyl-8-(1H-imidazol-2-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5631160.png)
![1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5631163.png)

![3-[(2-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5631189.png)


![3,5-dichloro-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-N,4-dimethylbenzamide](/img/structure/B5631201.png)

![1-[1-(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5631223.png)
![2-[({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5631234.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-methyl-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B5631244.png)

